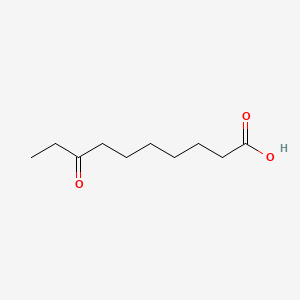

8-Oxo-decanoic acid

Description

De Novo Synthetic Methodologies

De novo synthesis provides the flexibility to introduce various structural modifications, crucial for studying structure-activity relationships of the resulting compounds.

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure this compound analogues, which is often a prerequisite for their biological function.

The Schöllkopf chiral auxiliary method is a well-established and efficient technique for the asymmetric synthesis of α-amino acids. wikipedia.org This method has been successfully applied to the synthesis of (S)-2-amino-8-oxodecanoic acid (Aoda) and its homologues. thieme-connect.com The core of this strategy involves the use of a bislactim ether derived from a dipeptide, typically of glycine and a chiral auxiliary like valine. wikipedia.org

The synthesis commences with the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and (R)-valine. wikipedia.org This is followed by O-methylation to create the bislactim ether. wikipedia.org Deprotonation at the prochiral center of the glycine unit with a strong base, such as n-butyllithium (n-BuLi), generates a carbanion. wikipedia.org The stereoselectivity of the subsequent alkylation step is controlled by the bulky isopropyl group of the valine auxiliary, which sterically hinders one face of the carbanion. wikipedia.org

In the synthesis of Aoda, the anion of the Schöllkopf auxiliary is reacted with an appropriate alkyl bromide to form the carbon-carbon bond. thieme-connect.com Subsequent acidic hydrolysis cleaves the resulting product into the desired amino acid methyl ester and the chiral auxiliary, which can be recovered. wikipedia.orgthieme-connect.com This method has been shown to produce the methyl ester of the long-chain keto amino acid in high yield and with high diastereoselectivity. thieme-connect.com The enantiomeric excess achieved with the Schöllkopf method is generally greater than 95%. wikipedia.org

A key advantage of this method is its versatility; a wide range of amino acids can be synthesized by simply varying the alkylating agent. wikipedia.org While highly effective for laboratory-scale synthesis of unique amino acids, its industrial application is limited due to factors like atom economy. wikipedia.org

Table 1: Key Features of the Schöllkopf Synthesis of Aoda

| Feature | Description | Reference |

| Chiral Auxiliary | (R)-Valine | wikipedia.org |

| Key Intermediate | Bislactim ether of a glycine-valine dipeptide | wikipedia.orgthieme-connect.com |

| Key Reaction | Asymmetric alkylation of the lithiated bislactim ether | wikipedia.orgthieme-connect.com |

| Stereoselectivity | High, typically >95% ee | wikipedia.org |

| Product | (S)-2-Amino-8-oxodecanoic acid methyl ester | thieme-connect.com |

Convergent synthetic strategies offer an efficient route to complex molecules like substituted 2-amino-8-oxodecanoic acids (Aodas) by preparing different fragments of the molecule separately before joining them. This approach is particularly advantageous for creating analogues with diverse substitutions.

A successful convergent synthesis of various Aoda derivatives has been developed where the stereochemistry at the C-2 position is derived from enantiomerically pure starting materials such as (S)-allylglycine or glutamic acid. researchgate.netnih.govacs.orgacs.org The stereochemistry of substituents at other positions, for instance at C-9, can be introduced from other chiral precursors like lactic acid or glyceraldehyde derivatives. researchgate.netnih.govacs.orgacs.org

Another strategy involves a three-step process starting with the copper-catalyzed allylation of organozinc reagents derived from serine, aspartic acid, or glutamic acid. acs.org This is followed by a cross-metathesis reaction of the resulting terminal alkenes with unsaturated ketones, and finally, hydrogenation to yield 7-oxo, 8-oxo, and 9-oxo amino acid analogues of Aoda. acs.org

Glutamic acid has also been utilized as a starting material in a Wittig reaction-based approach. thieme-connect.com An aldehyde derived from L-glutamic acid in two steps was reacted with a phosphonium salt, which was prepared from 1-bromo-5-oxooctane. thieme-connect.com The oxo group in the phosphonium salt was protected as a 1,3-dioxolane or 1,3-dithiolane prior to the Wittig reaction. thieme-connect.com

These convergent approaches provide a versatile platform for the synthesis of a library of Aoda analogues for structure-activity relationship studies.

Table 2: Comparison of Convergent Synthetic Strategies for Aoda Analogues

| Starting Material | Key Reactions | Number of Steps (from Allylglycine) | Overall Yield (from Allylglycine) | Reference |

| (S)-Allylglycine | Protection, Ozonolysis, Wittig/Horner-Wadsworth-Emmons, Hydrogenation | 4 | ~30% | researchgate.netnih.govacs.orgacs.org |

| Serine, Aspartic Acid, Glutamic Acid | Copper-catalyzed allylation, Cross-metathesis, Hydrogenation | 3 | Not specified | acs.org |

| L-Glutamic Acid | Aldehyde formation, Wittig reaction | Not specified | Not specified | thieme-connect.com |

The synthesis of substituted derivatives of 2-amino-8-oxodecanoic acid with control over multiple stereocenters is crucial for exploring the structure-activity relationships of natural products containing these residues. Various stereocontrolled synthetic strategies have been developed to access these complex molecules.

One notable example is the synthesis of fully protected (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), a constituent of leucinostatins. nih.govresearchgate.net This synthesis was achieved starting from a glutamate derivative. nih.gov The key steps in this stereochemical pathway included an Evans asymmetric alkylation to set one stereocenter, a Sharpless asymmetric epoxidation for another, and a Grignard reaction. nih.gov

Another strategy for synthesizing ω-oxo amino acids, including analogues of 8-oxo-2-aminodecanoic acid, involves a three-step process. acs.org This begins with a copper-catalyzed allylation of organozinc reagents derived from amino acids like serine, aspartic acid, and glutamic acid. acs.org This is followed by a cross-metathesis of the resulting terminal alkenes with unsaturated ketones and subsequent hydrogenation. acs.org

These methodologies demonstrate the ability to construct complex, stereodefined amino acid derivatives that are valuable for the synthesis of natural products and their analogues.

Homolytic (radical-based) methods offer a unique approach for the stereospecific synthesis of complex molecules like (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (AOE), a key component of several cyclic tetrapeptide natural products. researchgate.netpsu.edursc.org This method involves the homologation of a protected (S)-2-amino-5-iodopentanoic acid derivative. researchgate.netpsu.edursc.org

The synthesis of protected AOE has been achieved through a radical coupling reaction. psu.edu In one approach, slow addition of either tributyltin hydride or triphenyltin hydride to a refluxing solution of the iodoamino ester and an epoxyenone in benzene resulted in the formation of the desired product in a 35% yield. psu.edu The use of tris(trimethylsilyl)silyl hydride as the reducing agent yielded similar results. psu.edu A significant challenge in these protocols was the decomposition of the enone under the reaction conditions. psu.edu

These homolytic approaches have been successfully used to prepare both (2S, 9S) and (2S, 9R) diastereomers of protected 2-amino-8-oxo-9,10-epoxydecanoic acid. psu.edu The stereochemistry of the final products was confirmed by comparing their circular dichroism (CD) spectra with that of the natural product, chlamydocin. psu.edu The (2S, 9S) isomers showed Cotton effects of the same sign and magnitude as the natural product, while the (2S, 9R) isomers exhibited opposite Cotton effects. psu.edu

This methodology is, in principle, suitable for the total synthesis of chlamydocin and its homologues. psu.edu It allows for the late-stage introduction of the sensitive epoxyketone functionality, which can be advantageous in a multi-step synthesis. psu.edu

Chemo-Enzymatic and Biocatalytic Production Routes

Chemo-enzymatic and biocatalytic approaches are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and potential for more sustainable processes. rsc.org These methods are being explored for the production of this compound and its precursors.

A chemo-enzymatic process for the production of sebacic acid has been described, which involves 10-oxo-decanoic acid as an intermediate. google.com The process begins with the enzymatic hydration of linoleic acid by an oleate hydratase to form 10-hydroxy-12-octadecenoic acid. google.com This intermediate is then pyrolyzed in a retro-ene type reaction to yield 1-octene and 10-oxo-decanoic acid. google.com Finally, the 10-oxo-decanoic acid is oxidized to sebacic acid. google.com

Biocatalytic hydroxylation of fatty acids is another area of active research. For instance, the cytochrome P450 monooxygenase CYP116B46 from Tepidiphilus thermophilus has been shown to catalyze the enantio- and regioselective C5 hydroxylation of decanoic acid to (S)-5-hydroxydecanoic acid. researchgate.net This can then be lactonized to form (S)-δ-decalactone. researchgate.net While this specific example does not produce this compound, it highlights the potential of P450 enzymes for selective C-H functionalization of fatty acids.

Multi-enzyme cascade reactions in a one-pot system are also being developed for the synthesis of bifunctional compounds from vegetable oils. sciepublish.com For example, decanoic acid can be converted to 10-hydroxy-2-decenoic acid using a P450 regeneration system in a whole-cell biocatalyst. sciepublish.com Such systems demonstrate the potential for producing a variety of functionalized fatty acids, including oxo-derivatives, through biocatalysis.

These enzymatic and chemo-enzymatic routes offer promising alternatives to traditional chemical synthesis, potentially leading to more efficient and environmentally friendly production of this compound and related compounds.

Lipoxygenase and Hydroperoxide Lyase-Catalyzed Synthesis from Linoleic Acid

The biosynthesis of C10 oxo fatty acids, such as the isomer 10-oxo-trans-8-decenoic acid, is prominently achieved through a well-established enzymatic pathway involving lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netresearchgate.net This natural process, observed in organisms like the common mushroom Agaricus bisporus, utilizes linoleic acid as a primary substrate. researchgate.net

The pathway is initiated by a lipoxygenase enzyme, which catalyzes the regio- and stereo-specific dioxygenation of polyunsaturated fatty acids like linoleic acid. mdpi.com Specifically, a fungal 10-LOX enzyme acts on linoleic acid to produce (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE). jmb.or.kr Subsequently, a hydroperoxide lyase enzyme cleaves the 10-HPODE intermediate. jmb.or.kr This cleavage reaction yields two primary products: the volatile C8 compound 1-octen-3-ol and the C10 compound 10-oxo-trans-8-decenoic acid (ODA). researchgate.netgerli.com This enzymatic cascade is a key part of the oxylipin pathway in plants and fungi, which is involved in generating a variety of signaling and defense molecules. mdpi.comnih.gov

Optimization of Bioreactor Parameters for Enzymatic this compound Production

The efficient production of oxo-decanoic acids via the LOX/HPL pathway in a bioreactor setting is highly dependent on the careful control of several key parameters. Research using crude enzyme homogenates from Agaricus bisporus has identified optimal conditions for maximizing product yield. researchgate.netresearchgate.net The most significant factors influencing the reaction are substrate concentration and temperature. researchgate.net

Optimization studies have determined specific values for temperature, pH, linoleic acid concentration, and oxygen availability that enhance the bioconversion process. For instance, a study maximizing the production of 1-octen-3-ol, a co-product of ODA, identified an optimal temperature of 7.8 °C and a pH of 7.5. researchgate.net Another study reported the highest enzymatic activity in the presence of pure oxygen, achieving a bioconversion yield of 36%. researchgate.net The availability of dissolved oxygen is critical, as it is a co-substrate for the initial lipoxygenase reaction. mdpi.comgoogle.com Maintaining low temperatures (e.g., 4-7.5 °C) is often necessary to prevent the degradation of the enzymes by endogenous proteases. researchgate.net

Below is a table summarizing the optimized parameters from various studies for the enzymatic production of 10-oxo-trans-8-decenoic acid and its co-product.

| Parameter | Optimal Value | Context/Reference |

| Temperature | 7.8 °C | Maximized 1-octen-3-ol yield in A. bisporus homogenate. researchgate.net |

| pH | 7.5 | Maximized 1-octen-3-ol yield in A. bisporus homogenate. researchgate.net |

| Substrate Concentration | 12 mg linoleic acid / g mushroom | Maximized 1-octen-3-ol yield. researchgate.net |

| Oxygen Availability | Pure oxygen saturation | Highest enzymatic activity observed. researchgate.net |

| Stirring Speed | 500–1500 rpm | Studied, but found to be less significant than temperature and substrate concentration. researchgate.net |

Unspecific Peroxygenase (UPO)-Mediated Overoxidation in Fatty Acid Derivatization

Unspecific peroxygenases (UPOs) are versatile heme-thiolate enzymes that catalyze a wide range of oxyfunctionalization reactions, using hydrogen peroxide as the oxidant. nih.govfrontiersin.org One notable reactivity of UPOs is the oxidation of alcohols. nih.gov In the context of fatty acid derivatization, this can lead to the formation of oxo acids. acs.org

UPOs can hydroxylate saturated fatty acids at various positions. nih.gov The resulting hydroxy fatty acids can be further oxidized by the same UPO in a process known as overoxidation. nih.govacs.org This sequential hydroxylation at the same carbon atom results in an unstable gem-diol, which then collapses to form the corresponding ketone or oxo acid. nih.gov While this overoxidation can sometimes be an undesired side reaction, it can also be harnessed for the targeted synthesis of oxo acids from their hydroxy precursors. nih.govacs.org For example, UPOs have been shown to convert hydroxy fatty acids into their corresponding oxo acids, which are detected as products alongside lactones formed from intramolecular esterification. nih.gov

Bienzymatic Cascade Reactions for Targeted Oxo Acid Modifications

A common strategy involves coupling a UPO with an alcohol dehydrogenase (ADH). nih.govacs.org This approach can be used to address the overoxidation issue common in UPO-catalyzed reactions. For instance, if the desired product is a hydroxy fatty acid, an ADH and a cofactor like NADH can be added to reduce the unwanted oxo acid byproduct back to the target alcohol. acs.org

Conversely, this cascade can be designed to produce an oxo acid specifically. A UPO can be used to convert a starting material completely to a ketone or oxo acid, which is then acted upon by a second enzyme. nih.govacs.org For example, an ADH can be used in reverse to oxidize a hydroxy acid to an oxo acid, which can then be a substrate for another enzyme in the cascade, such as a Baeyer-Villiger monooxygenase (BVMO) for ester formation or a transaminase for amination. rsc.orgsciepublish.com This modular approach allows for the targeted modification of the oxo acid into a variety of other valuable bifunctional compounds. sciepublish.com

Strategies for Analog Design and Functional Modification

The structural framework of this compound serves as a template for the design and synthesis of complex analogues with specific biological activities. These strategies focus on introducing new functional groups and stereocenters to create novel chemical entities.

Rational Design and Synthesis of Substituted 2-Amino-8-oxodecanoic Acid Analogues

A significant class of analogues is the substituted 2-amino-8-oxodecanoic acids (Aodas). These are unusual amino acids that form the key structural component of several natural products that act as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov The rational design of these analogues is guided by the need for a specific pharmacophore that includes a zinc-binding group, which in this case is the α-amino-keto moiety. researchgate.net

A convergent synthetic approach has been developed to produce various substituted Aoda analogues. nih.gov In this strategy, the stereochemistry at the C2 position is typically derived from enantiomerically pure starting materials like allylglycine or glutamic acid. nih.gov The substituents at other positions, such as C9, can be introduced using different chiral building blocks, for example, derivatives of lactic acid or glyceraldehyde. nih.gov A key step in one such synthesis involves a cross-metathesis reaction. researchgate.net These synthetic routes allow for the preparation of Aoda derivatives with different protecting groups (e.g., Boc or Fmoc), making them suitable for solid-phase peptide synthesis (SPPS) to create more complex molecules like simplified cyclic tetrapeptide HDAC inhibitors. researchgate.netnih.gov

Structural Diversification for Targeted Biological Activity

The structural diversification of 2-amino-8-oxodecanoic acid analogues is primarily aimed at improving their potency and selectivity as HDAC inhibitors. researchgate.net The Aoda structure serves as a scaffold that can be systematically modified to probe structure-activity relationships (SAR). researchgate.netacs.org

One strategy involves creating libraries of analogues by varying the substituents on the decanoic acid backbone. researchgate.net For example, introducing hydroxyl groups, such as in 2-amino-9-hydroxy-8-oxodecanoic acid (Ahoda), can modulate the compound's interaction with the zinc ion in the HDAC active site and affect isoform selectivity. researchgate.net Another approach is to incorporate the Aoda unit into a larger macrocyclic structure, such as a cyclic tetrapeptide, mimicking natural HDAC inhibitors like apicidin. nih.gov In these larger structures, other amino acid residues can be systematically replaced (e.g., via an alanine scan) or modified to fine-tune the biological activity and conformational properties of the entire molecule. nih.govresearchgate.net Computational modeling often assists in rationalizing the observed activity profiles and understanding how different structural modifications influence the binding of the analogue within the enzyme's catalytic pocket. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

8-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAILBXOLHAFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952472 | |

| Record name | 8-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-51-7 | |

| Record name | 8-Oxodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 8 Oxo Decanoic Acid and Its Analogues

Beta-Oxidation and Omega-Oxidation of Oxo Fatty Acids

Fatty acids are primarily degraded through beta-oxidation in the mitochondria to produce energy. jackwestin.comaklectures.commicrobenotes.com This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. jackwestin.com For oxo fatty acids, this process would proceed similarly, breaking down the carbon chain. Omega-oxidation is an alternative pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid to a carboxylic acid, forming a dicarboxylic acid. nih.govnih.gov This dicarboxylic acid can then undergo beta-oxidation from both ends. nih.gov While direct evidence for the beta- and omega-oxidation of 8-oxo-decanoic acid is not detailed, these are the principal pathways for fatty acid catabolism. jackwestin.comnih.gov

Baeyer-Villiger Type Oxidation in Microbial Processing of Oxo Fatty Acids

A notable catabolic route for oxo fatty acids in some microbes is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester or lactone. sigmaaldrich.comorganicchemistrytutor.com In the yeast S. odorus, it has been demonstrated that the degradation of 5-oxodecanoic acid and 4-oxodecanoic acid proceeds via a Baeyer-Villiger-type oxidation. nih.gov This enzymatic reaction inserts an oxygen atom adjacent to the carbonyl group, leading to the formation of esters which can be further metabolized. nih.govsigmaaldrich.com This pathway represents a key step in the catabolism of oxo-decanoic acids in certain yeasts. nih.gov

Biosynthesis and Metabolic Pathways Involving 8 Oxo Decanoic Acid

Integration into Broader Metabolic Networks

8-Oxo-decanoic Acid as a Key Metabolic Intermediate

This compound, a medium-chain oxo fatty acid, serves as a significant metabolic intermediate in various biological systems, linking it to the broader network of fatty acid metabolism. Its position as an intermediate arises from the enzymatic modification of other fatty acids. Research has identified its formation through the metabolic transformation of other fatty acid derivatives in organisms such as yeast. For instance, studies on Saccharomyces cerevisiae have shown that the metabolism of dihydroxy fatty acids can lead to the formation of α-ketols, including 7-hydroxy-8-oxo-tetradecanoic acid, highlighting the role of oxo fatty acids as intermediates in fatty acid breakdown pathways. researchgate.net

In the context of fungal metabolism, a related compound, 10-oxo-trans-8-decenoic acid, has been identified as a metabolite in mushrooms like Agaricus bisporus. This compound is a product of the enzymatic breakdown of linoleic acid, indicating that oxo-decanoic acid derivatives are part of the metabolic cascade of larger polyunsaturated fatty acids. hmdb.ca The presence of a ketone group makes this compound a branching point in metabolic pathways, potentially leading to the synthesis of other bioactive molecules. This is exemplified by its role as a precursor in the synthesis of 2-amino-8-oxodecanoic acids, which are components of naturally occurring histone deacetylase inhibitors.

The following table summarizes key findings related to this compound and its derivatives as metabolic intermediates.

| Organism/System | Precursor/Related Compound | Metabolic Product/Role of Oxo-decanoic Acid Derivative |

| Saccharomyces cerevisiae | Dihydroxy fatty acids | Intermediate formation of α-ketols (e.g., 7-hydroxy-8-oxo-tetradecanoic acid) |

| Agaricus bisporus | Linoleic acid | Formation of 10-oxo-trans-8-decenoic acid |

| General Biochemistry | This compound | Precursor for the synthesis of 2-amino-8-oxodecanoic acids |

Relationship to Other Oxygenated Fatty Acid Classes (e.g., Hydroxy Fatty Acids, Epoxy Fatty Acids, Octadecanoids)

This compound is part of a larger family of oxygenated fatty acids, or oxylipins, which includes hydroxy fatty acids, epoxy fatty acids, and the well-studied octadecanoids. These classes of molecules are often biosynthetically linked, with enzymes such as lipoxygenases, cytochrome P450 monooxygenases, and epoxide hydrolases mediating their interconversion.

Hydroxy Fatty Acids: The relationship between oxo and hydroxy fatty acids is intimate, often involving redox reactions where an alcohol is oxidized to a ketone or vice versa. In some metabolic pathways, a hydroxy fatty acid can be a direct precursor to an oxo fatty acid. For example, the formation of 10-oxo-trans-8-decenoic acid in mushrooms is part of a pathway that also involves hydroxylated intermediates. gerli.com Furthermore, compounds containing both hydroxyl and oxo functionalities, such as 10-oxo-7-hydroxy-trans-8-decenoic acid, have been identified in plants, underscoring the close metabolic relationship between these two classes of oxygenated fatty acids. wikipedia.org

Epoxy Fatty Acids: Epoxy fatty acids are another class of oxylipins that are metabolically connected to oxo fatty acids. Epoxides can be precursors to other functionalized fatty acids. For instance, 2-amino-9,10-epoxy-8-oxodecanoic acid is a known derivative, illustrating a direct structural link where both an epoxide and an oxo group are present on the same decanoic acid backbone. nih.govebi.ac.ukgenome.jpnih.gov The enzymatic hydrolysis of an epoxide can lead to the formation of a diol (a dihydroxy fatty acid), which can then be further metabolized, potentially through oxidation to an oxo fatty acid. researchgate.net

Octadecanoids: Octadecanoids are a class of oxylipins derived from 18-carbon fatty acids like linoleic acid and α-linolenic acid. nih.govbiorxiv.org While this compound is a 10-carbon fatty acid, its biosynthesis can be linked to the metabolism of octadecanoids. As seen in mushrooms, the breakdown of the C18 fatty acid, linoleic acid, can yield C10 compounds like 10-oxo-trans-8-decenoic acid. hmdb.ca This demonstrates that shorter-chain oxo fatty acids can be cleavage products of longer-chain polyunsaturated fatty acids that form the backbone of the octadecanoid family. Oxo fatty acids are recognized as a distinct functional group within the broader classification of oxylipins, which is dominated by octadecanoids and eicosanoids. nih.gov

The table below outlines the relationship between this compound and other classes of oxygenated fatty acids.

| Oxygenated Fatty Acid Class | Relationship to this compound |

| Hydroxy Fatty Acids | Precursors to and products of oxo fatty acid metabolism through oxidation/reduction reactions. Co-occurrence in molecules like 10-oxo-7-hydroxy-trans-8-decenoic acid. wikipedia.org |

| Epoxy Fatty Acids | Structurally related through compounds like 2-amino-9,10-epoxy-8-oxodecanoic acid. nih.govebi.ac.ukgenome.jpnih.gov Epoxides can be metabolized to diols, which may be further oxidized. researchgate.net |

| Octadecanoids | Shorter-chain oxo fatty acids can be derived from the breakdown of C18 octadecanoid precursors such as linoleic acid. hmdb.canih.gov |

Analytical Methodologies for the Characterization and Quantification of 8 Oxo Decanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 8-oxo-decanoic acid from other components in a sample. The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of non-volatile and thermally unstable compounds like this compound. It offers high resolution and reproducibility. The separation is typically achieved on a reversed-phase column, such as a C18 column.

For enhanced sensitivity and selectivity, HPLC is often paired with electrochemical detection (ECD). This combination is particularly effective for analyzing electroactive compounds. HPLC-ECD is recognized for its high selectivity and sensitivity, capable of reaching the femtomolar range for certain analytes. researchgate.net The system's potential can be optimized for the specific compound of interest; for instance, related oxo-compounds like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) have an optimal working potential of +0.5 V to +0.6 V. nih.govresearchgate.net

Methodological considerations are critical for accurate quantification and to prevent artifactual oxidation during sample preparation. researchgate.net This includes the use of metal chelators and validated analytical methods. researchgate.netnih.gov HPLC-ECD is considered a preferred methodology for its sensitivity, which often surpasses that of other detectors. enghusen.dk

HPLC can also be coupled with a UV-Vis spectrophotometric detector. While generally less sensitive than ECD for specific electroactive compounds, UV detection is a robust and common technique. nih.gov In some applications, a UV detector can be used to monitor the elution of compounds from the column, though it may be less cost-effective than an electrochemical detector for certain analyses. enghusen.dk The choice of wavelength is critical and is set to the absorbance maximum of the analyte to ensure the best possible sensitivity.

Gas Chromatography (GC)

Gas chromatography is another powerful technique used for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to convert the acid into a more volatile ester or silated form before it can be analyzed by GC. This method is often coupled with mass spectrometry (GC-MS) for definitive identification of the components. acs.orgresearchgate.net GC-MS has been successfully used to identify a wide array of fatty acids and other compounds in complex mixtures, such as human skin emanations and various oil extracts. unl.edujofresearch.com

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle-size columns (typically under 2 μm) to achieve higher resolution, faster analysis times, and increased sensitivity. nih.gov UPLC systems operate at higher pressures than conventional HPLC systems. For the analysis of oxo-fatty acids and related compounds, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). This combination provides excellent selectivity and very low limits of detection. lipidmaps.orgnih.gov

A typical UPLC method for related compounds might use a C18 column with a gradient elution, for example, involving water and methanol (B129727) with 0.1% formic acid to facilitate ionization for mass spectrometry. lipidmaps.org The high resolution of UPLC allows for the separation of closely related isomers, which is crucial in metabolomic studies. lipidmaps.org

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is almost always used in conjunction with a chromatographic separation technique like GC, HPLC, or UPLC.

Tandem mass spectrometry (MS/MS) is particularly powerful, offering high specificity and reducing chemical noise. nih.gov In a typical UPLC-MS/MS workflow, the parent ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex biological matrices. nih.gov

Different ionization sources can be employed, with electrospray ionization (ESI) being common for LC-MS applications. nih.gov The choice between positive and negative ion mode depends on the analyte's chemical properties; carboxylic acids like this compound are often analyzed in negative ion mode. lipidmaps.orgnih.gov The high mass accuracy of modern MS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of the analyte, further confirming its identity.

Table 1: Summary of Analytical Techniques

| Technique | Coupled Detector | Key Advantages | Considerations |

|---|---|---|---|

| HPLC | Electrochemical (ECD) | High sensitivity (femtomolar range), high selectivity for electroactive compounds. researchgate.netenghusen.dk | Requires electroactive analyte, potential optimization needed. nih.gov |

| Spectrophotometric (UV) | Robust, widely available. | Generally lower sensitivity than ECD or MS. nih.gov | |

| GC | Mass Spectrometry (MS) | High resolution for volatile compounds, definitive identification. researchgate.net | Requires derivatization for non-volatile analytes. |

| UPLC | Tandem MS (MS/MS) | Fast analysis, high resolution, excellent sensitivity and selectivity. nih.govnih.gov | Higher operational pressure, more complex instrumentation. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound and other saturated oxo fatty acids (SOFAs). This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS setup, the sample is first injected into an HPLC system where this compound is separated from other components in the mixture based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, allowing for its identification and quantification.

Recent studies have demonstrated the utility of LC-high-resolution mass spectrometry (LC-HRMS) for the detection and quantification of various SOFAs in complex biological matrices like milk. researchgate.net The use of high-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of the target analyte. For instance, in the analysis of SOFAs, a C18 column is often used for separation with a gradient elution of solvents like water and a mixture of methanol/acetonitrile (B52724), often with an acid additive to improve ionization. researchgate.netresearchgate.net The retention time, in conjunction with the accurate mass measurement, provides a high degree of certainty in the identification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. This technique adds another layer of mass analysis. After the initial mass selection of the parent ion (in this case, the ionized this compound), it is fragmented, and the resulting fragment ions are analyzed. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to more accurate quantification. mdpi.com

LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple oxidative stress biomarkers, including compounds structurally related to this compound, in biological fluids like urine. researchgate.netmdpi.com The "gold standard" for quantification in these assays is the use of stable isotope-labeled internal standards. openaccesspub.org These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at a known concentration. They co-elute with the analyte and experience similar ionization and fragmentation, allowing for precise correction of any sample loss during preparation or variations in instrument response. frontiersin.orgnih.gov This isotope dilution technique ensures high accuracy and reproducibility in the quantification of low-level analytes like this compound in complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids and their derivatives, including this compound. researchgate.net In GC-MS, the sample is first vaporized and then separated in a gaseous state based on its volatility and interaction with the stationary phase of the GC column. A key difference from LC-MS is that compounds analyzed by GC-MS often require derivatization to increase their volatility and thermal stability. tandfonline.com For carboxylic acids like this compound, this typically involves converting the carboxylic acid group into an ester, such as a methyl ester. scholarena.comcsfarmacie.cz

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, which can be compared to spectral libraries for identification. tandfonline.com GC-MS offers excellent chromatographic resolution and is highly effective for separating complex mixtures of volatile and semi-volatile compounds. researchgate.net The use of selected ion monitoring (SIM) can enhance the sensitivity and selectivity of the analysis by focusing the mass spectrometer on specific ions characteristic of the target analyte. researchgate.net

Applications in Comprehensive Metabolomics and Lipidomics Studies

The analytical methods described above are integral to the fields of metabolomics and lipidomics, which involve the comprehensive study of small molecules (metabolites) and lipids in a biological system. nih.govjcu.edu.au Untargeted metabolomics and lipidomics approaches aim to measure as many molecules as possible in a sample to gain a broad overview of the metabolic state. jcu.edu.au In this context, techniques like LC-MS and GC-MS are used to generate large datasets of features (characterized by retention time and mass-to-charge ratio), which can then be statistically analyzed to identify changes between different biological conditions. nih.gov

Targeted metabolomics, on the other hand, focuses on the accurate quantification of a specific, predefined set of metabolites, such as this compound and other oxo-fatty acids. lcms.cz LC-MS/MS is the predominant platform for targeted analysis due to its high sensitivity and specificity. lcms.cz These studies are crucial for validating findings from untargeted experiments and for investigating specific metabolic pathways. The application of these comprehensive analytical strategies allows researchers to explore the role of this compound in the broader context of cellular metabolism and its potential as a biomarker for various physiological and pathological states. nih.govjcu.edu.au

Hybrid and Emerging Analytical Approaches

While established methods like LC-MS and GC-MS are cornerstones of bioanalysis, ongoing research focuses on developing novel and hybrid techniques to push the boundaries of sensitivity and specificity.

Chemical Tagging with Quantitative Polymerase Chain Reaction (qPCR) for DNA Adducts (Illustrative for similar analytical principles)

While not directly applied to the free this compound molecule, the principles behind chemical tagging combined with quantitative polymerase chain reaction (qPCR) for detecting DNA adducts offer an illustrative example of innovative analytical strategies that could be adapted for other small molecules. This approach achieves remarkable sensitivity by coupling a chemical modification to the immense amplification power of PCR. acs.orgresearchgate.net

In this methodology, a specific chemical lesion on DNA (an adduct) is "tagged" with a molecule, such as biotin, through a chemical reaction. nih.govnih.gov This tag then allows for the selective capture and enrichment of the DNA fragments containing the adduct, for instance, using streptavidin-coated magnetic beads. acs.org The enriched DNA is then quantified using qPCR, a technique that can amplify and measure minute quantities of a specific DNA sequence. ox.ac.uk This method effectively translates the presence of a chemical modification into a highly amplifiable DNA signal, enabling the detection of extremely low levels of the target adduct. acs.orgresearchgate.net The principle of converting a chemical entity into a quantifiable nucleic acid signal demonstrates a powerful strategy for ultrasensitive detection that could inspire future methods for other challenging analytes.

Electrochemical Sensors for Targeted Compound Detection

Electrochemical sensors represent a rapidly advancing field for the detection of a wide range of biomolecules, offering advantages such as portability, low cost, and rapid analysis. mdpi.commdpi.comnih.gov These sensors work by measuring the electrical changes (like current or potential) that occur when the target analyte interacts with a specially designed electrode surface. rsc.org

For the detection of specific compounds, the electrode surface is often modified with materials that enhance sensitivity and selectivity. nih.gov This can include nanomaterials like carbon nanotubes or graphene, which increase the surface area and improve electrical conductivity. rsc.org Furthermore, biorecognition elements such as enzymes or antibodies can be immobilized on the electrode to create a highly specific binding event for the target analyte. nih.gov

In the context of oxidative stress biomarkers, electrochemical sensors have been developed for compounds like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). unl.pt These sensors can detect the target molecule directly through its electrochemical oxidation or reduction at the electrode surface. unl.pt The development of a selective electrochemical sensor for this compound would involve identifying a suitable recognition element or a unique electrochemical signature for the molecule. Such a sensor could provide a valuable tool for rapid, point-of-care testing in various research and clinical settings. mdpi.com

Critical Methodological Considerations and Validation Procedures

The accurate and reliable quantification of this compound in various biological and chemical matrices necessitates meticulous attention to the entire analytical workflow, from sample collection and preparation to instrumental analysis. The inherent reactivity of the oxo-functional group and the potential for artifactual formation demand rigorous validation of the chosen methodology. This section outlines the critical considerations for developing and validating analytical methods for this compound, focusing on minimizing artifacts and optimizing analytical parameters for sensitive and specific detection.

Sample Preparation Protocols for Artifact Minimization

Sample preparation is a critical step in the analysis of oxo-fatty acids like this compound, as improper handling can lead to the artificial generation or degradation of the analyte, resulting in inaccurate quantification. The primary goal is to extract the analyte from its matrix while preventing any chemical alterations.

One of the main challenges in the analysis of oxidized lipids is preventing further oxidation during sample workup. To mitigate this, the addition of antioxidants to the extraction solvents is a common practice. Butylated hydroxytoluene (BHT) is frequently used to prevent auto-oxidation of fatty acids during sample processing. Furthermore, to prevent the enzymatic formation of oxylipins after sample collection, inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX) can be added, particularly when analyzing biological samples. mdpi.com

For the extraction of this compound from biological fluids like plasma or urine, or from tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed. LLE with organic solvents like ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and hexane (B92381) can effectively partition the moderately polar this compound from the aqueous phase. However, SPE is often preferred for its ability to provide cleaner extracts and for its potential to selectively isolate different classes of lipids. A reversed-phase SPE cartridge (e.g., C18) can be used to retain this compound from an aqueous sample, which is then eluted with a more organic solvent.

A critical consideration for gas chromatography-based analysis is the need for derivatization. The carboxylic acid and ketone functionalities of this compound make it non-volatile. Derivatization of the carboxylic acid to its methyl ester (e.g., using diazomethane (B1218177) or BF3/methanol) or trimethylsilyl (B98337) (TMS) ester (e.g., using BSTFA or MSTFA) is necessary to increase its volatility for GC analysis. researchgate.netsigmaaldrich.com The ketone group may also be derivatized, for example, to an oxime, to improve chromatographic properties and mass spectrometric fragmentation patterns. Care must be taken to ensure the derivatization reaction goes to completion and does not introduce artifacts.

A summary of recommended sample preparation steps is provided in the table below.

| Step | Procedure | Rationale |

| Sample Collection | Collect samples (e.g., plasma, urine, tissue) and immediately add antioxidants (e.g., BHT) and enzyme inhibitors (for biological samples). | To prevent ex vivo artifactual formation of this compound. mdpi.com |

| Extraction | Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction using a C18 cartridge. | To isolate this compound from the sample matrix. |

| Purification | The extract can be further purified using thin-layer chromatography (TLC) or a second SPE step if high levels of interfering substances are present. | To remove co-extracted matrix components that may interfere with the analysis. |

| Derivatization (for GC-MS) | The carboxylic acid is converted to a volatile ester (e.g., methyl or TMS ester). The ketone group can also be derivatized. | To enable analysis by gas chromatography. researchgate.netsigmaaldrich.com |

Optimization of Chromatographic and Spectrometric Parameters

The choice of analytical technique and the optimization of its parameters are paramount for achieving the desired sensitivity, specificity, and accuracy in the quantification of this compound. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are suitable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the choice of the capillary column is crucial. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the separation of derivatized fatty acids. The temperature program of the GC oven needs to be optimized to ensure good separation of this compound from other fatty acids and matrix components. A typical program would involve an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature to elute all compounds of interest.

In the mass spectrometer, electron ionization (EI) is commonly used. The fragmentation pattern of the derivatized this compound will show characteristic ions that can be used for its identification and quantification. For enhanced specificity and sensitivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific ions corresponding to the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing this compound without the need for derivatization. Reversed-phase liquid chromatography is the most common approach, using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased during the run, is usually necessary for the separation of a complex mixture of fatty acids.

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of fatty acids, and it is typically operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻ of this compound. For quantification, tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode provides the highest selectivity and sensitivity. In SRM, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer.

The following tables provide hypothetical, yet representative, optimized parameters for the analysis of this compound by GC-MS and LC-MS/MS.

Table: Optimized GC-MS Parameters for this compound (as methyl ester)

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined from the mass spectrum of the derivatized standard |

Table: Optimized LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition | m/z 185.1 -> [product ion to be determined] |

Future Research Directions and Translational Perspectives for 8 Oxo Decanoic Acid

Discovery and Characterization of Novel Biosynthetic and Catabolic Enzymes

A primary avenue for future investigation lies in identifying and characterizing the specific enzymes responsible for the synthesis and breakdown of 8-oxo-decanoic acid. While direct enzymatic pathways for this specific molecule are not yet fully elucidated, research on analogous compounds provides a strong foundation for targeted discovery.

The biosynthesis of many oxo-fatty acids is initiated by the action of lipoxygenases (LOXs) followed by hydroperoxide lyases (HPLs). researchgate.netubaya.ac.id LOXs are dioxygenases that introduce molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. ubaya.ac.idnih.gov Subsequently, HPLs cleave the C-C bond adjacent to the hydroperoxyl group, yielding short-chain aldehydes and ω-oxo-acids. ias.ac.in

Research on the fungus Agaricus bisporus has shown that the related compound, 10-oxo-trans-8-decenoic acid (ODA), is an enzymatic breakdown product of linoleic acid, a process proposed to involve both a lipoxygenase and a hydroperoxide lyase. researchgate.net Similarly, studies in the soft coral Capnella imbricata have identified a hydroperoxide lyase-lipoxygenase (HPL-LOX) fusion protein that produces 8-oxo-(6E)-octenoic acid from arachidonic acid. plos.org Future studies should aim to identify analogous enzymes in various organisms that may utilize a C10 fatty acid precursor to generate this compound. The search could focus on identifying LOX enzymes with specificity for decanoic acid precursors and HPLs that catalyze the specific cleavage required to form the 8-oxo structure.

Beyond its initial synthesis, the metabolic fate of this compound is governed by a host of modulating enzymes. In the fungal pathogen Cochliobolus carbonum, the biosynthesis of the decanoic acid backbone of 2-amino-9,10-epoxi-8-oxo-decanoic acid (Aeo), a component of the HC-toxin, is believed to involve a specialized fatty acid synthase (FAS) encoded by the TOXC gene. nih.govapsnet.org This suggests that dedicated fatty acid synthases could be a key area of investigation for the biosynthesis of this compound's precursors.

For catabolism, enzymes that modify the 8-keto group are of significant interest. For instance, an NADPH-dependent carbonyl reductase has been identified in maize that detoxifies the HC-toxin by reducing the 8-keto group of the Aeo residue to an 8-hydroxy group. nih.gov The discovery of similar reductases or other modifying enzymes, such as dehydrogenases or enzymes involved in the β-oxidation pathway for fatty acid degradation, will be crucial for understanding the regulation and turnover of this compound in various biological contexts. mdpi.com

Exploration of Undiscovered Biological Activities and Signaling Pathways

The biological roles of this compound are largely unknown, presenting a significant opportunity for research. Extrapolating from the functions of structurally similar molecules suggests several promising areas of investigation.

Related oxo-fatty acids are known to act as signaling molecules and growth regulators. In fungi, 10-oxo-trans-8-decenoic acid (ODA) is considered a hormone-like substance that stimulates mycelial growth and fruiting body development in Agaricus bisporus. researchgate.netnih.gov Conversely, at high concentrations, ODA can exhibit cytotoxic properties. researchgate.net Research is needed to determine if this compound possesses similar regulatory or cytotoxic functions in fungi or other organisms.

In the context of cellular metabolism, medium-chain fatty acids like decanoic acid can influence fundamental pathways, including fatty acid synthesis and mitochondrial activity in mammalian cells. frontiersin.org Future mechanistic studies should investigate whether the introduction of a ketone group at the C-8 position alters these metabolic effects, potentially modulating pathways like the citric acid cycle or ketogenesis. frontiersin.org

Oxylipins are increasingly recognized as key mediators in interactions between different species, such as in host-pathogen relationships. The most compelling evidence comes from the HC-toxin of Cochliobolus carbonum, which contains the 2-amino-9,10-epoxi-8-oxo-decanoic acid (Aeo) residue. nih.gov This toxin is a critical virulence factor that allows the fungus to infect certain varieties of maize. nih.govnih.gov The toxin functions by inhibiting histone deacetylase enzymes in the host plant, a clear example of cross-kingdom communication. Another related compound, 9-oxodecenoic acid, acts as a pheromone in honeybees, regulating social structure. wikipedia.org These examples strongly suggest that this compound should be investigated for potential roles as a signaling molecule in symbioses, pathogenesis, or other inter-organismal interactions.

Advancement of Analytical Techniques for Enhanced Sensitivity and Specificity

To explore the biosynthesis and biological roles of this compound, robust analytical methods capable of detecting and quantifying this molecule in complex biological matrices are essential. While methods for this specific compound are not yet standardized, techniques used for other modified fatty acids and oxidative damage markers provide a clear path forward.

The gold standard for the analysis of such compounds is mass spectrometry coupled with chromatographic separation. mdpi.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the high sensitivity and specificity required for unambiguous identification and quantification. frontiersin.orgnih.govsigmaaldrich.com Future work should focus on developing optimized LC-MS/MS methods, which may involve creating stable isotope-labeled internal standards for precise quantification via isotope dilution. oup.com

For high-throughput screening or applications where rapid detection is needed, the development of immunoassays like the enzyme-linked immunosorbent assay (ELISA) could be valuable. mdpi.comresearchgate.net This would require the generation of monoclonal antibodies with high specificity for this compound. Furthermore, novel approaches such as aptasensor technology, which uses nucleic acid aptamers for molecular recognition, could offer new platforms for highly sensitive and specific detection in various biological samples. acs.org The refinement of these analytical tools will be indispensable for advancing our understanding of this compound's presence and function in biological systems.

Development of Next-Generation Targeted and Untargeted Methods

Advancing our understanding of this compound hinges on the development of more sensitive and specific analytical techniques. Future efforts will likely concentrate on next-generation methods that can accurately detect and quantify this molecule in complex biological matrices.

Untargeted approaches, often referred to as "aldehydomics," are invaluable for identifying a broad spectrum of reactive carbonyl compounds, including ω-oxo-carboxylic acids like this compound, without prior selection. mdpi.com These methods provide an early warning system, highlighting compounds that may warrant more focused investigation. mdpi.com For instance, an untargeted analysis of fecal water samples revealed 8-oxo-octanoic acid (8-OOA) as having a significant fold change between different dietary conditions, illustrating the power of this discovery-oriented approach. mdpi.com

For targeted analysis, inspiration can be drawn from methodologies developed for other oxidized biomolecules, such as 8-oxo-7,8-dihydroguanine (8-oxoG), a prominent marker of DNA damage. nih.govbiorxiv.org Techniques like Chemical Labeling And Polymerase Stalling Sequencing (CLAPS-seq) and OG-Seq utilize specific chemical reactions to covalently tag the oxidized site (e.g., with biotin), enabling enrichment and high-resolution detection via next-generation sequencing. biorxiv.orgresearchgate.net Adapting such chemical labeling strategies could dramatically improve the specificity and sensitivity of detecting this compound. Furthermore, the advent of nanopore sequencing, which allows for the direct detection of base modifications on single DNA molecules, presents a promising frontier. nih.govbiorxiv.org Developing models and strategies to directly detect this compound or its derivatives using nanopore technology could revolutionize its study at a single-molecule level. nih.gov

| Analytical Approach | Description | Potential Application for this compound | References |

| Untargeted Aldehydomics | Mass spectrometry-based screening of a wide range of carbonyl compounds in a biological sample. | Discovery of this compound and related oxylipins under various physiological or pathological conditions. | mdpi.com |

| Chemical Labeling & Enrichment | Covalent modification of the oxo-group with a tag (e.g., biotin) to allow for specific capture and purification. | Isolation of this compound from complex mixtures for highly sensitive quantification and sequencing. | biorxiv.orgresearchgate.net |

| Nanopore Sequencing | Direct, real-time analysis of single molecules as they pass through a protein nanopore. | Development of novel methods for the direct detection and quantification of this compound without amplification or labeling. | nih.govbiorxiv.org |

| Quantitative PCR (qPCR) Based Methods | Combines chemical tagging with the high sensitivity of qPCR for quantification. | Adaptation of the principles to quantify this compound by linking its presence to a quantifiable nucleic acid reporter. | acs.org |

Miniaturization and High-Throughput Screening Methodologies

To accelerate research and discovery, miniaturization of analytical processes is crucial. dispendix.com This approach significantly reduces the consumption of costly reagents and allows for the analysis of precious, volume-limited samples. dispendix.comnih.gov Microfluidic technology, often termed "lab on a chip," is at the forefront of this effort, enabling the manipulation of fluids at the micron scale. nih.gov

High-Throughput Screening (HTS) in microfluidic devices offers several advantages, including cost savings and the ability to perform large-scale screening on primary cells. nih.gov These systems allow for precise control over the cellular microenvironment and can be used to test the effects of vast libraries of compounds, including analogs of this compound. nih.govjapsonline.com The transition from standard 96-well plates to 384- or even 1536-well formats represents a significant increase in throughput, which is essential for screening the millions of compounds now available through combinatorial chemistry. dispendix.commdpi.com Droplet microfluidics is another promising avenue, where picoliter-scale droplets encapsulate individual cells or reactions, enabling an unprecedented degree of miniaturization and throughput for biochemical assays. nih.govresearchgate.net These miniaturized HTS platforms will be instrumental in screening for bioactive derivatives of this compound and identifying its molecular targets.

Rational Design and Synthesis of Functionally Enhanced Analogs

Building upon a foundational understanding of this compound, the next logical step is the rational design and synthesis of analogs with enhanced or modified functions. This involves a synergistic relationship between synthetic chemistry and biological testing.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine which parts are responsible for its biological effects. researchgate.net For this compound, this would involve synthesizing a library of derivatives to probe the importance of the carboxylic acid, the ketone group, and the carbon chain length. ontosight.aitandfonline.com

The synthesis of such derivatives can be achieved through various chemical routes. Convergent approaches have been successfully used to prepare different stereoisomers of 2-amino-8-oxodecanoic acids (Aodas), which are components of naturally occurring enzyme inhibitors. acs.orgnih.gov These synthetic schemes allow for the introduction of diverse chemical groups and stereochemistries at specific positions. acs.org By creating analogs—for example, by changing the position of the oxo group, altering the chain length, or adding functional groups like amines or aromatic rings—researchers can map the structural requirements for biological activity. nih.govresearchgate.net This rational design process, guided by SAR data, is essential for developing potent and specific modulators of biological pathways influenced by this compound. semanticscholar.org

Engineering of Bio-production Systems for Sustainable Synthesis

As the interest in this compound and its derivatives grows, so does the need for sustainable and environmentally friendly production methods. researchgate.net Microbial fermentation and biocatalysis present attractive alternatives to traditional chemical synthesis. researchgate.netresearchgate.net Metabolic engineering and synthetic biology strategies can be employed to construct microbial cell factories capable of producing medium-chain dicarboxylic acids and related molecules from renewable feedstocks like glucose or fatty acids. researchgate.netgoogle.com

One promising approach is the engineering of pathways such as the reverse β-oxidation (rBOX) cycle, which can be modularly designed and controlled to produce specific chemical products. oup.com Another strategy involves creating engineered biocatalyst systems. For example, whole-cell biocatalysts expressing a cascade of enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, can efficiently convert ω-hydroxycarboxylic acids into their corresponding α,ω-dicarboxylic acids. researchgate.net By identifying and co-expressing the necessary enzymes (e.g., monooxygenases, dehydrogenases) in a suitable microbial host like E. coli or yeast, it is possible to establish a bio-based route for the production of this compound. researchgate.netgoogle.com These biological systems are not only more sustainable but can also be optimized to achieve high yields and productivities. researchgate.net

Systems Biology and Omics Approaches for Holistic Understanding

To fully comprehend the biological significance of this compound, it is essential to move beyond single-pathway analyses and adopt a more holistic, systems-level perspective. Systems biology, powered by high-throughput "omics" technologies, provides the tools for this comprehensive investigation. hmdb.camedrxiv.org

Integration of Metabolomics, Proteomics, and Transcriptomics Data

The integration of multiple omics datasets—including metabolomics (the study of metabolites), proteomics (proteins), and transcriptomics (gene expression)—can reveal complex interactions and regulatory networks that would otherwise remain hidden. nih.govbiorxiv.org This multi-omics approach provides a powerful framework for elucidating the mechanism of action of bioactive compounds. nih.govresearchgate.net

For example, a study investigating a fatty acid analog combined proteomics, metabolomics, and lipidomics to uncover its impact on mycolic acid biosynthesis in mycobacteria. nih.gov Similarly, applying an integrated omics approach to this compound could involve:

Metabolomics: To identify the metabolic pathways directly perturbed by this compound. frontiersin.org

Transcriptomics: To determine which genes are up- or down-regulated in response to the compound, offering clues about signaling pathways and cellular responses. biorxiv.org

Proteomics: To quantify changes in protein abundance, revealing the downstream effects of altered gene expression and identifying potential protein targets. biorxiv.orgresearchgate.net

By correlating changes across these different molecular layers, researchers can construct detailed models of how this compound functions within a biological system, identify robust biomarkers, and discover novel therapeutic targets. medrxiv.orgresearchgate.net

Computational Modeling of this compound Networks

Computational modeling has emerged as a powerful tool in systems biology to unravel the complexity of metabolic networks. For this compound, a medium-chain fatty acid derivative, computational approaches offer a framework to understand its synthesis, degradation, and interaction with other cellular components. hmdb.ca These models can simulate the dynamic behavior of metabolic pathways, predict the effects of genetic or environmental perturbations, and guide experimental research.

Approaches to Modeling Fatty Acid Metabolic Networks

The computational study of fatty acid metabolism often employs several distinct but complementary approaches. These can be adapted to investigate the specific networks involving this compound.

Stoichiometric Models and Flux Balance Analysis (FBA): At a fundamental level, genome-scale metabolic models (GEMs) provide a comprehensive blueprint of an organism's metabolic capabilities. researchgate.net These models, such as Recon 2.2 for human metabolism, can be used to simulate the systemic impact of perturbations in fatty acid transport and metabolism. researchgate.net By applying techniques like Flux Balance Analysis (FBA), researchers can predict metabolic flux distributions throughout the network, identifying key reactions and pathways that contribute to the production or consumption of specific fatty acids. researchgate.net For instance, an in silico knockout of a fatty acid transporter can reveal alterations in hundreds of metabolic reactions. researchgate.net

Kinetic Modeling: While FBA provides a steady-state view, kinetic models incorporate enzyme reaction rates and metabolite concentrations to describe the dynamic behavior of a metabolic system over time. ebi.ac.ukportlandpress.com This approach is particularly valuable for understanding the regulation and response of pathways to various stimuli. Building a kinetic model for the this compound network would involve defining the enzymatic reactions, determining their kinetic parameters (e.g., Vmax, Km), and formulating a system of ordinary differential equations (ODEs) to describe the concentration changes of all involved metabolites. portlandpress.complos.org Such models can simulate time-course profiles of metabolite concentrations, offering insights into pathway dynamics under different conditions, such as substrate overload. ebi.ac.uk A similar quantitative kinetic modeling approach has been successfully used to simulate the entire turnover of other oxidized biomolecules, like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), from their formation to excretion. enghusen.dknih.gov

Molecular Dynamics (MD) Simulations: To understand the physical interactions between this compound and proteins or membranes, molecular dynamics simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing detailed insights into binding affinities, conformational changes, and the stability of molecular complexes. nih.govmdpi.com For example, MD simulations have been used to study the self-assembly of decanoic acid into vesicles and to investigate how oxidized nucleobases like 8-oxoguanine alter the structure and hydration of DNA. mdpi.comnih.govresearchgate.net Similar simulations could predict how the oxo group of this compound influences its interaction with metabolic enzymes or its incorporation into lipid membranes.

Integrating 'Omics' Data

The development and validation of robust computational models for this compound networks rely heavily on the integration of high-throughput 'omics' data.

Metabolomics: Targeted and untargeted metabolomics can quantify the levels of this compound and related metabolites in biological samples, providing crucial data for parameterizing and validating kinetic models.

Transcriptomics and Proteomics: These datasets offer information on the expression levels of genes and the abundance of proteins (enzymes) involved in the metabolic network. plos.org This information is critical for constraining flux predictions in FBA and for understanding the regulatory layers that control the this compound network. For instance, 'omics' data can reveal the upregulation of specific enzymes in the β-oxidation pathway when cells are cultured on fatty acids. plos.org

By combining these computational approaches and integrating them with experimental data, a comprehensive, multi-scale model of the this compound network can be constructed. Such a model would be instrumental in predicting the fatty acid's metabolic fate, its role in cellular physiology and pathology, and for identifying potential targets for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 8-Oxo-decanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via oxidation of decanoic acid derivatives or through ketone functionalization. For example, methyl esters of 9-oxodecanoic acid (a structural analog) are used as intermediates in the synthesis of oxo-dicarboxylic acids via controlled oxidation . Key factors include catalyst selection (e.g., transition metal oxides), temperature control (typically 60–100°C), and solvent systems (polar aprotic solvents like DMF). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and purification using recrystallization or column chromatography.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Structural validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm carbonyl positioning and alkyl chain integrity. Mass spectrometry (MS) provides molecular weight confirmation, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) by detecting side products from incomplete oxidation .

Q. What are the primary challenges in quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer : Quantification challenges include matrix interference (e.g., lipids/proteins) and analyte instability. Solid-phase extraction (SPE) with C18 columns is used for sample cleanup. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances detection sensitivity via UV-Vis or fluorescence. Calibration curves using internal standards (e.g., deuterated analogs) correct for recovery losses .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in oxidative damage studies involving this compound analogs like 8-oxoGua?

- Methodological Answer : Discrepancies arise from artifacts during sample preparation (e.g., DNA oxidation during extraction). The European Standards Committee on Oxidative DNA Damage (ESCODD) recommends:

- Chromatographic methods : Use antioxidant buffers (e.g., deferoxamine) to minimize artifactual oxidation during DNA isolation.

- Enzymatic assays : Employ formamidopyrimidine DNA glycosylase (Fpg) to cleave DNA at 8-oxoGua sites, followed by comet assays for strand-break quantification.

- Interlaboratory validation : Cross-validate results using standardized reference materials (e.g., HeLa cell DNA) to harmonize protocols .

Q. What experimental designs are optimal for studying the role of this compound in lipid peroxidation cascades?

- Methodological Answer : Use in vitro models (e.g., liposome membranes or cultured hepatocytes) to simulate peroxidation. Key steps:

- Induction : Apply pro-oxidants (e.g., Fe²⁺/H₂O₂) to initiate lipid peroxidation.

- Detection : Monitor malondialdehyde (MDA) via thiobarbituric acid-reactive substances (TBARS) assay or quantify this compound via LC-MS/MS.

- Controls : Include antioxidants (e.g., α-tocopherol) to confirm oxidative specificity. Statistical analysis (ANOVA) identifies dose-response relationships .

Q. How can fluorescence-based aptamer sensors be adapted for detecting this compound in complex biological systems?

- Methodological Answer : Design triple-stranded DNA scaffolds with cavities complementary to this compound. Steps include:

- Aptamer selection : Use systematic evolution of ligands by exponential enrichment (SELEX) to isolate sequences with high affinity.

- Signal transduction : Incorporate fluorophore-quencher pairs (e.g., FAM/DABCYL) for fluorescence quenching upon analyte binding.

- Validation : Test specificity against structural analogs (e.g., 9-oxo-decanoic acid) and optimize detection limits (<100 nM) via titration assays .

Q. What strategies address the instability of this compound during long-term storage or experimental workflows?

- Methodological Answer : Stabilization requires:

- Temperature control : Store at –80°C under inert gas (argon) to prevent auto-oxidation.

- Lyophilization : Freeze-dry aliquots with cryoprotectants (e.g., trehalose) to maintain integrity.

- Real-time monitoring : Use stability-indicating assays (e.g., accelerated degradation studies at 40°C/75% RH) to establish shelf-life .

Methodological Guidance for Data Interpretation

Q. How should researchers critically evaluate conflicting data on this compound’s biological effects?

- Methodological Answer : Apply the following framework:

- Source critique : Assess whether studies used validated protocols (e.g., ESCODD guidelines) or artifact-prone methods.

- Meta-analysis : Pool data from ≥5 studies to calculate effect sizes and heterogeneity (I² statistic).

- Bias assessment : Use tools like GRADE to evaluate risk of measurement or publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.